molecular formula C26H24N2O4S2 B2835030 5-BENZOYL-N2-(3,5-DIMETHYLPHENYL)-3-(4-METHOXYBENZENESULFONYL)THIOPHENE-2,4-DIAMINE CAS No. 866846-43-7

5-BENZOYL-N2-(3,5-DIMETHYLPHENYL)-3-(4-METHOXYBENZENESULFONYL)THIOPHENE-2,4-DIAMINE

Cat. No.: B2835030
CAS No.: 866846-43-7
M. Wt: 492.61
InChI Key: GMZWJTDFRBZRJF-UHFFFAOYSA-N
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Description

The compound 5-benzoyl-N2-(3,5-dimethylphenyl)-3-(4-methoxybenzenesulfonyl)thiophene-2,4-diamine is a thiophene-based diamine derivative featuring three distinct substituents:

  • Benzoyl group at position 5 (electron-withdrawing via the carbonyl).
  • 3,5-Dimethylphenyl at the N2 position (steric bulk and moderate electron-donating effects).
  • 4-Methoxybenzenesulfonyl group at position 3 (electron-donating methoxy and sulfonyl functionalities).

The compound’s reactivity and stability are influenced by the interplay of its substituents, as discussed below.

Properties

IUPAC Name

[3-amino-5-(3,5-dimethylanilino)-4-(4-methoxyphenyl)sulfonylthiophen-2-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O4S2/c1-16-13-17(2)15-19(14-16)28-26-25(34(30,31)21-11-9-20(32-3)10-12-21)22(27)24(33-26)23(29)18-7-5-4-6-8-18/h4-15,28H,27H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMZWJTDFRBZRJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC2=C(C(=C(S2)C(=O)C3=CC=CC=C3)N)S(=O)(=O)C4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-BENZOYL-N2-(3,5-DIMETHYLPHENYL)-3-(4-METHOXYBENZENESULFONYL)THIOPHENE-2,4-DIAMINE involves multiple steps, including the formation of the thiophene ring and subsequent functionalizationIndustrial production methods may involve the use of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to achieve the desired molecular structure .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The amino and anilino groups can be oxidized under specific conditions to form corresponding nitro derivatives.

    Reduction: The sulfonyl group can be reduced to a sulfide under reducing conditions.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

5-BENZOYL-N2-(3,5-DIMETHYLPHENYL)-3-(4-METHOXYBENZENESULFONYL)THIOPHENE-2,4-DIAMINE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 5-BENZOYL-N2-(3,5-DIMETHYLPHENYL)-3-(4-METHOXYBENZENESULFONYL)THIOPHENE-2,4-DIAMINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Core Structural Differences

The target compound’s thiophene backbone distinguishes it from triazole-based analogs synthesized in (e.g., compounds [7–9], which feature 1,2,4-triazole cores). Key differences include:

Feature Target Compound Triazole Analogs (e.g., [7–9])
Core Structure Thiophene ring (aromatic, sulfur-containing heterocycle) 1,2,4-Triazole ring (nitrogen-rich heterocycle)
Substituents 4-Methoxybenzenesulfonyl, benzoyl, 3,5-dimethylphenyl 4-(4-X-phenylsulfonyl)phenyl (X = H, Cl, Br), 2,4-difluorophenyl
Electronic Effects Methoxy (electron-donating), benzoyl (electron-withdrawing) Halogens (Cl, Br: electron-withdrawing), difluorophenyl (moderate electron-withdrawing)

Spectral Properties

Comparative spectral data are inferred from substituent effects:

Spectral Feature Target Compound Triazole Analogs
IR Spectroscopy - C=O (benzoyl): ~1660–1680 cm⁻¹
- S=O (sulfonyl): ~1250 cm⁻¹
- C=S (thione): 1247–1255 cm⁻¹
- Absent C=O in triazoles after cyclization
1H-NMR - Aromatic protons (multiplets from benzoyl, dimethylphenyl, methoxy groups) - Aromatic protons from difluorophenyl and sulfonylphenyl groups
- NH signals at δ ~10–12 ppm
13C-NMR - Carbonyl (C=O): ~190–200 ppm
- Sulfonyl carbons: ~140–150 ppm
- Triazole carbons: ~150–160 ppm
- Sulfonyl carbons: ~125–135 ppm

Physicochemical Properties

  • Solubility :
    The 4-methoxybenzenesulfonyl group in the target compound enhances hydrophilicity compared to halogenated analogs (e.g., X = Cl/Br in ), which are more lipophilic .

Research Implications

  • Triazole analogs, with their nitrogen-rich cores, may exhibit stronger hydrogen-bonding interactions .
  • Stability : The absence of tautomerism in the thiophene derivative simplifies formulation compared to triazole-based compounds.

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